molecular formula C16H13FO3 B3042074 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane CAS No. 497181-18-7

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Cat. No.: B3042074
CAS No.: 497181-18-7
M. Wt: 272.27 g/mol
InChI Key: UNNQMMDGVRPAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorobenzoyl group and a methoxyphenyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols are the major products formed from the oxidation of the oxirane ring.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Various substituted derivatives are formed depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)-3-phenyl-oxirane
  • 2-(4-Methoxybenzoyl)-3-(4-fluorophenyl)oxirane
  • 2-(4-Fluorobenzoyl)-3-(4-methylphenyl)oxirane

Uniqueness

2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is unique due to the presence of both fluorobenzoyl and methoxyphenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

(4-fluorophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-19-13-8-4-11(5-9-13)15-16(20-15)14(18)10-2-6-12(17)7-3-10/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNQMMDGVRPAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 4
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 5
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.